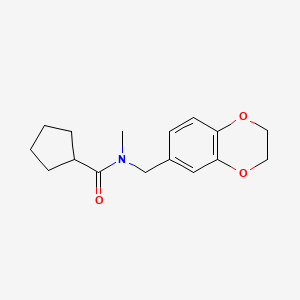
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide, also known as MDB or MDBP, is a synthetic compound that has been widely used in scientific research. The compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide exerts its biological activity through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide promotes the acetylation of histones, which leads to chromatin relaxation and transcriptional activation of genes involved in various biological processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has also been shown to inhibit the replication of HIV-1 and HSV-1 by blocking the expression of viral genes. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide is a potent and selective inhibitor of HDACs, which makes it a valuable tool for investigating the role of HDACs in various biological processes. However, the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the effective and safe use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide in lab experiments.
Future Directions
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has shown great potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Further research is needed to elucidate the molecular mechanisms underlying the biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide and to optimize its pharmacokinetic and pharmacodynamic properties. Moreover, the development of novel HDAC inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic efficacy and safety profile.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide can be synthesized through a multi-step process, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N-methylcyclopentylamine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and yields N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide as a white crystalline powder.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been extensively used in scientific research as a tool to investigate various biological processes. The compound has been found to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1 (HSV-1). Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(16(18)13-4-2-3-5-13)11-12-6-7-14-15(10-12)20-9-8-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNNHFQOUUQEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
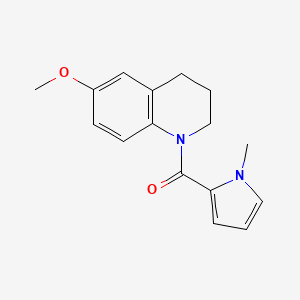
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)
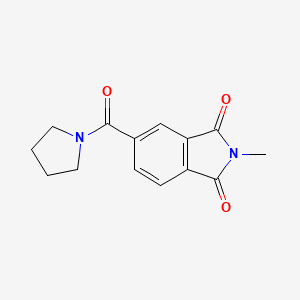
![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
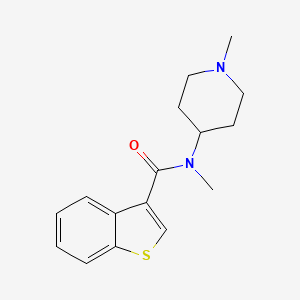
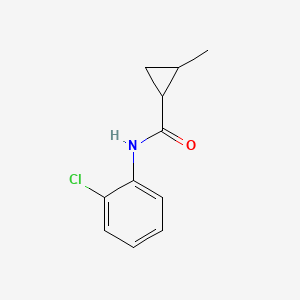
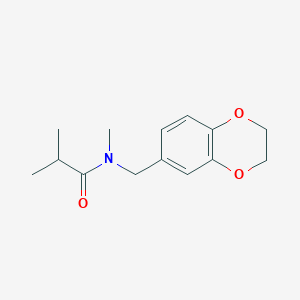
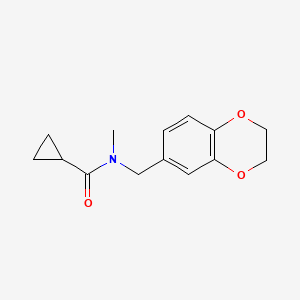
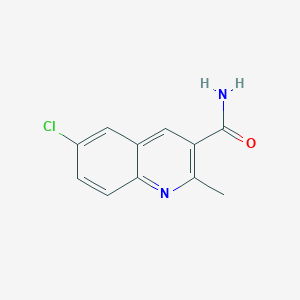
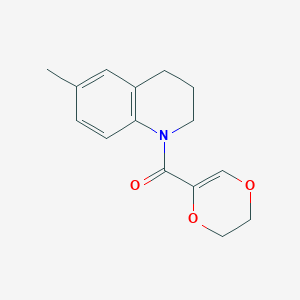
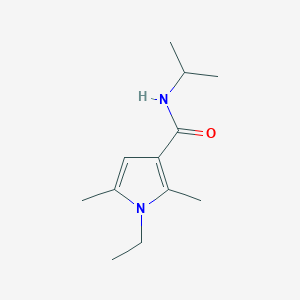
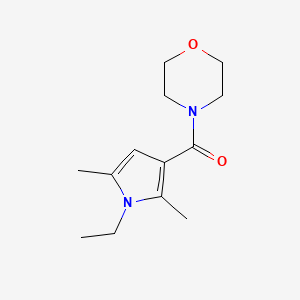
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)